molecular formula C10H10O3 B8658747 2-(2,5-Dimethylphenyl)-2-oxoacetic acid

2-(2,5-Dimethylphenyl)-2-oxoacetic acid

Cat. No. B8658747
M. Wt: 178.18 g/mol
InChI Key: NDYSRCJHIBVQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylphenyl)-2-oxoacetic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-Dimethylphenyl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dimethylphenyl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-2-oxoacetic acid

InChI

InChI=1S/C10H10O3/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

NDYSRCJHIBVQTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two drops of 2-bromo-1,4-dimethylbenzene and an iodine crystal were add to magnesium turnings (1.7 g, 70.8 mmol). After heating to initiate the reaction, tetrahydrofuran (50 mL) was added, and then 2-bromo-1,4-dimethylbenzene (10 g, 54.1 mmol) was added dropwise the reaction mixture. The reaction was heated at reflux for an additional 1.5 h after the addition was complete, and then cooled to −65° C. and a solution of oxalyl chloride (5.2 mL, 7.6 g, 60 mmol) in THF (60 mL) was added dropwise. After 1 h the reaction mixture was warmed to 0° C., quenched with saturated aqueous ammonium chloride, poured into water and extracted with ethyl acetate (3×). The combined organic extracts were washed with saturated aqueous sodium chloride, dried (MgSO4) and concentrated under reduced pressure. The crude mixture was taken up in ethyl acetate and extracted two times with sodium hydroxide (1 N). The combined aqueous layers were adjusted to pH 3 with HCl (1 N) and extracted with ethyl acetate (3×). The combined organic extracts were dried (MgSO4) and concentrated under reduced pressure to provide the title compound as a tan solid (4.49 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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